![molecular formula C7H4BrCl2N3 B3013327 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 2253632-98-1](/img/structure/B3013327.png)
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a heterocyclic aromatic organic compound. This scaffold is of significant interest in medicinal chemistry due to its potential biological activities. The presence of bromo and chloro substituents suggests that this compound could be a versatile intermediate for further chemical modifications, potentially leading to the development of new pharmaceutical agents.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored in various studies. For instance, an efficient synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported, which involves a nucleophilic aromatic substitution (SNAr) and Suzuki cross-coupling reactions . Although the compound does not contain a trifluoromethyl group, the methodology described could be adapted for its synthesis by modifying the starting materials and reaction conditions. Another study describes the use of a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate for the sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold . This strategy could potentially be applied to the synthesis of the compound by substituting the appropriate leaving group.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a fused pyrazole and pyrimidine ring system. The presence of halogen atoms, such as bromine and chlorine, in the compound can influence its electronic properties and reactivity. The exact molecular structure of "this compound" would need to be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, as demonstrated in the synthesis of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
Chemical Reactions Analysis
The bromo and chloro substituents on the pyrazolo[1,5-a]pyrimidine core make the compound amenable to various chemical reactions. The bromine atom, in particular, can be displaced in SNAr reactions, allowing for the introduction of various nucleophiles . Additionally, the chloromethyl group could potentially undergo further transformations, such as alkylation or cross-coupling reactions, to yield a diverse array of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its functional groups and molecular structure. The compound is likely to be solid at room temperature, and its solubility would depend on the nature of the solvent. The presence of halogens suggests that it may have a relatively high molecular weight and density compared to unsubstituted pyrazolo[1,5-a]pyrimidines. The compound's stability, melting point, and boiling point would need to be determined experimentally. The reactivity of the compound could be explored through halogenation reactions, as seen in the regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
- Catalano et al. (2015) discovered an intermediate that allows for direct sequential functionalization of a pyrazolo[1,5-a]pyrimidine scaffold, offering an improvement in synthesizing derivatives with unique substituents (Catalano et al., 2015).
2. Regioselective Synthesis and Bromination
- Martins et al. (2009) investigated the regioselective synthesis and bromination of halomethylated pyrazolo[1,5-a]pyrimidines, providing a pathway for synthesizing various substituted derivatives (Martins et al., 2009).
3. Efficient Synthesis of Disubstituted Derivatives
- Jismy et al. (2020) reported an efficient method for synthesizing various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, highlighting their application in creating compounds with diverse substitutions (Jismy et al., 2020).
4. Crystal Packing Studies
- Frizzo et al. (2011) and (2009) conducted studies on the crystal packing of pyrazolo[1,5-a]pyrimidines, providing insights into the influence of bulky and halogen substituents on their crystalline structures (Frizzo et al., 2011), (Frizzo et al., 2009).
5. Synthesis of Novel Compounds for Biological Applications
- Abdel‐Latif et al. (2019) utilized a precursor for constructing new polyheterocyclic ring systems, potentially with antibacterial properties (Abdel‐Latif et al., 2019).
6. Efficient Synthesis Method for Disubstituted Pyrazolo[1,5-a]pyrimidines
- Jismy et al. (2017) reported a method for synthesizing 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, a compound known for its wide range of biological activities (Jismy et al., 2017).
7. Synthesis of Water-Soluble Derivatives with Antibacterial Activity
- He et al. (2020) synthesized novel water-soluble derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their interactions with plasma proteins, indicating potential antibacterial applications (He et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The pyrazolo[1,5-a]pyrimidine scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . This interaction results in the inhibition of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase . This leads to a significant alteration in cell cycle progression .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Eigenschaften
IUPAC Name |
3-bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c8-5-3-11-13-6(10)1-4(2-9)12-7(5)13/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCDOUAOOFOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B3013244.png)
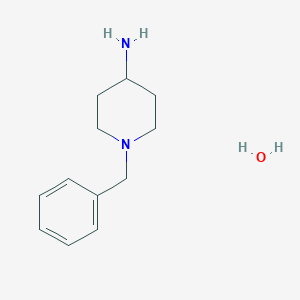

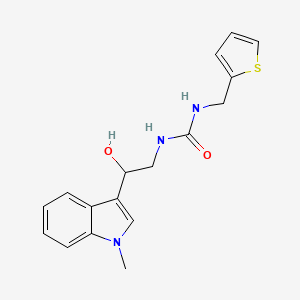
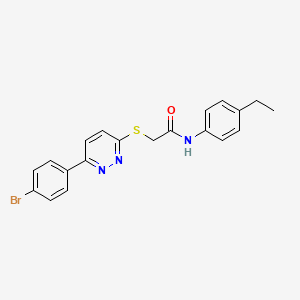
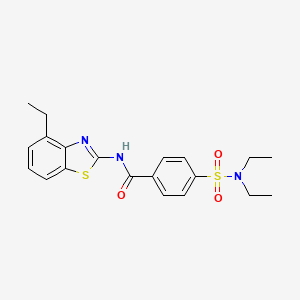
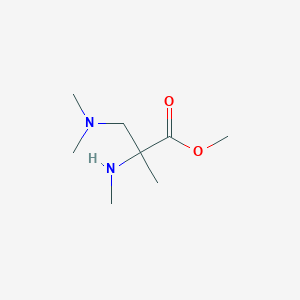
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3013259.png)
![1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3013260.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B3013261.png)
![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B3013263.png)
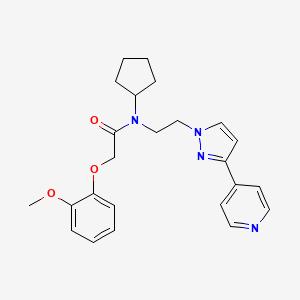
![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B3013266.png)
![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)